molecular formula C24H20N2O5 B250771 N-{4-[(3,4-dimethoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

N-{4-[(3,4-dimethoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

Cat. No.: B250771
M. Wt: 416.4 g/mol
InChI Key: YPNYIYVBRLQCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3,4-dimethoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, commonly known as DBIBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. DBIBF belongs to the class of compounds known as benzofuran derivatives, and it has a unique chemical structure that makes it a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of DBIBF is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. DBIBF has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting the activity of topoisomerase II, DBIBF can prevent cancer cells from dividing and proliferating, which ultimately leads to their death.
Biochemical and Physiological Effects:
DBIBF has been shown to have several biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, which prevents cancer cells from dividing and proliferating. DBIBF can also induce apoptosis, a process by which cancer cells undergo programmed cell death. Additionally, DBIBF has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBIBF in lab experiments is its potency and selectivity against cancer cells. DBIBF has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of using DBIBF in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions for the study of DBIBF. One area of research is the development of new synthetic methods for producing DBIBF that are more efficient and cost-effective. Another area of research is the optimization of DBIBF's anti-cancer activity through structural modifications and the identification of new targets for its activity. Additionally, further studies are needed to understand the mechanism of action of DBIBF and its potential applications in combination therapies for cancer treatment.
In conclusion, DBIBF is a promising compound with potent anti-cancer activity that has gained significant attention in the scientific community. Its unique chemical structure and mechanism of action make it a valuable tool for studying cancer biology and developing new cancer therapies. While there are still limitations and areas for further research, the potential applications of DBIBF in cancer treatment make it an exciting area of study for the future.

Synthesis Methods

The synthesis of DBIBF involves several steps, including the reaction of 3,4-dimethoxybenzoyl chloride with 4-aminophenol to form 4-(3,4-dimethoxybenzoyl)aminophenol. This intermediate compound is then reacted with 2-hydroxybenzaldehyde to produce DBIBF. The synthesis of DBIBF is a complex process that requires careful control of reaction conditions to ensure high yields and purity of the final product.

Scientific Research Applications

DBIBF has been extensively studied for its potential applications in cancer treatment. Several studies have shown that DBIBF exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. DBIBF has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H20N2O5/c1-29-20-12-7-16(14-21(20)30-2)23(27)25-17-8-10-18(11-9-17)26-24(28)22-13-15-5-3-4-6-19(15)31-22/h3-14H,1-2H3,(H,25,27)(H,26,28)

InChI Key

YPNYIYVBRLQCMG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC

Origin of Product

United States

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